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molecular formula C5H7BrClN3 B8590025 (6-Chloropyridazin-3-yl)methanamine hydrobromide

(6-Chloropyridazin-3-yl)methanamine hydrobromide

Cat. No. B8590025
M. Wt: 224.48 g/mol
InChI Key: KEQZLZIKFQECSU-UHFFFAOYSA-N
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Patent
US08178534B2

Procedure details

A solution of compound 10B (2.08 g, 10 mmol) in methanol (50 mL) was added into a pre-saturated ammonia/methanol solution (200 mL) at 0° C. The reaction solution was sealed and stirred at room temperature overnight. The methanol solution was concentrated and dried in vacuum to give 2.2 g of crude product (10C) as hydrobromide salt, which was used in next step without further purification. ESI-MS:m/z 144.1 (M+H)+.
Quantity
2.08 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][CH2:2][C:3]1[N:4]=[N:5][C:6]([Cl:9])=[CH:7][CH:8]=1.[NH3:10].CO>CO>[BrH:1].[Cl:9][C:6]1[N:5]=[N:4][C:3]([CH2:2][NH2:10])=[CH:8][CH:7]=1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
2.08 g
Type
reactant
Smiles
BrCC=1N=NC(=CC1)Cl
Name
Quantity
200 mL
Type
reactant
Smiles
N.CO
Name
Quantity
50 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction solution was sealed
CONCENTRATION
Type
CONCENTRATION
Details
The methanol solution was concentrated
CUSTOM
Type
CUSTOM
Details
dried in vacuum

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
Br.ClC1=CC=C(N=N1)CN
Measurements
Type Value Analysis
AMOUNT: MASS 2.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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